1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core with three distinct substituents:
- 4-tert-butylphenyl at position 1 (bulky tert-butyl group enhances lipophilicity and metabolic stability).
- 7,8-difluoro substituents (electron-withdrawing fluorine atoms increase electrophilicity and influence binding interactions).
- Phenyl group at position 3 (aromatic moiety contributes to π-π stacking and hydrophobic interactions).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-18(12-10-17)31-25-19-13-21(27)22(28)14-23(19)29-15-20(25)24(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHJKTPNVLHBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Trends :
- Fluorine Substitution : 7,8-difluoro groups (as in the target compound and ) enhance binding to hydrophobic enzyme pockets and resist metabolic oxidation .
- tert-butyl vs. Chlorine/Methyl : The tert-butyl group in the target compound likely improves metabolic stability and half-life compared to chlorine or methyl analogs, which are more prone to oxidative metabolism .
Pharmacological Activity Comparison
Pyrazoloquinolines exhibit activity modulated by substituent electronic and steric effects:
Key Findings :
- Anti-Angiogenic Potential: The target compound’s difluoro and tert-butyl groups may amplify anti-angiogenic effects observed in by improving target affinity and bioavailability.
- Selectivity: Chlorine or fluorine at position 4 (e.g., ) correlates with higher selectivity for cancer cells over normal cells, whereas methoxy groups () broaden activity but lower potency.
Physicochemical Properties
Substituents critically influence solubility, logP, and reactivity:
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|---|
| Target Compound | ~5.2 (high) | <0.1 (poor) | tert-butyl and fluorine reduce solubility; stable under physiological pH. |
| 1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | 4.1 | 0.3 | Moderate solubility due to methyl; susceptible to oxidation at methyl. |
| 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 3.8 | 1.2 | Methoxy improves solubility; methyl at position 8 lowers metabolic stability. |
| 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | 4.5 | <0.1 | Nitro group increases reactivity (e.g., reduction to amine). |
Implications for Drug Development :
- The target compound’s high logP and low solubility suggest a need for formulation optimization (e.g., nanoemulsions) .
- Fluorine atoms () reduce metabolic degradation, extending half-life in vivo compared to nitro or methoxy analogs.
Biological Activity
1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a tert-butyl group and two fluorine atoms, positions it as a subject of interest in biological research, particularly concerning its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This formula indicates the presence of two fluorine atoms and a complex aromatic structure that contributes to its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may influence several biochemical pathways:
- Inhibition of Nitric Oxide Synthase (iNOS) : The compound has shown potential in inhibiting iNOS expression, which is crucial in inflammatory responses .
- Cyclooxygenase Inhibition : It may also inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazoloquinoline derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of pyrazoloquinolines exhibit significant cytotoxicity against various cancer cell lines. IC50 values for specific derivatives were reported in the low micromolar range, indicating potent activity .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties:
- Inhibition of NO Production : Research indicated that this compound significantly reduces nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a model for inflammation. The potency was comparable to established anti-inflammatory agents .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 2a | 0.39 | Significant inhibition of NO production |
| 2b | 0.65 | Moderate inhibition |
| 2c | 0.80 | Lower inhibition than 2a |
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. The structure allows for interactions with bacterial membranes or enzymes critical for bacterial survival.
Case Studies
- Study on Anti-inflammatory Activity :
- Anticancer Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
